(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol
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Overview
Description
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C6H9NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol typically involves the reaction of 4-methyl-1,3-thiazole with a base to form an ester intermediate, which is then reacted with methanol to produce the final compound . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .
Scientific Research Applications
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-acetic acid: This compound has a similar thiazole ring structure but with different functional groups, leading to distinct chemical and biological properties.
2-Methoxy-5-(4-methyl-1,3-thiazol-2-yl)-4-(3-piperidinyl)pyrimidine: Another thiazole derivative with additional functional groups, used in different applications.
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: A related compound with a thiazole-like structure, used in the synthesis of conductive polymers.
Uniqueness
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups enhance its solubility and stability, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
(4-methoxy-5-methyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-6(9-2)7-5(3-8)10-4/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZBPPLRJKNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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